SD-254

Description

Theoretical Foundations of Deuterium (B1214612) Isotope Effects in Medicinal Chemistry

The theoretical basis for using deuterium in drug design lies in the kinetic isotope effect (KIE). This phenomenon describes the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. nih.gov

Deuterium has approximately twice the mass of protium (B1232500) (¹H), the most common hydrogen isotope. This mass difference leads to a stronger covalent bond between deuterium and carbon compared to a protium-carbon bond. nih.gov C-D bonds have a lower zero-point energy and require higher activation energy to break than C-H bonds. By selectively replacing hydrogen with deuterium at sites known to be involved in metabolic reactions, particularly those involving C-H bond cleavage, the rate of these reactions can be slowed. nih.gov This principle is applied to modulate a drug's pharmacokinetic profile, potentially leading to reduced clearance, increased half-life, or altered metabolite profiles. nih.govnih.gov

The primary impact of deuteration in medicinal chemistry is on metabolic stability. Enzymes, particularly cytochrome P450 (CYP) enzymes which often catalyze oxidative metabolism involving C-H bond scission, may process deuterated substrates at a slower rate. This kinetic isotope effect can lead to decreased metabolic turnover, potentially increasing the exposure of the parent drug and reducing the formation of certain metabolites. nih.govnih.gov In some cases, this can also lead to metabolic shunting, where alternate metabolic pathways become relatively more significant. nih.gov

Principles of Deuteration for Pharmacokinetic Modulation

Historical Context and Evolution of Deuterated Drug Development

Deuterated compounds have a history of use in biological research, primarily as metabolic and pharmacokinetic probes to trace the fate of molecules in biological systems. nih.gov The concept of developing deuterated compounds as therapeutic agents to improve pharmacological properties is a more recent evolution. Early examples and the work of companies like Auspex Pharmaceuticals and Concert Pharmaceuticals marked a shift towards leveraging deuterium substitution to create differentiated drug candidates based on known active compounds. nih.gov Fludalanine, a deuterated analog, is noted as an early extensively studied candidate. nih.gov

Current Paradigms in Deuterated Analog Research

Current research paradigms in deuterated analog development focus on applying selective deuteration to address specific pharmacokinetic or metabolic liabilities of existing drugs or lead compounds. The goal is often to improve metabolic stability, reduce variability in drug exposure, decrease the formation of toxic or inactive metabolites, or enable less frequent dosing, while largely retaining the desired pharmacological activity. nih.govnih.gov SD-254 exemplifies this approach, applying deuteration to venlafaxine (B1195380) to potentially enhance its pharmacokinetic profile. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

940297-30-3 |

|---|---|

Molecular Formula |

C17H18D9NO2 |

Molecular Weight |

286.46 g/mol |

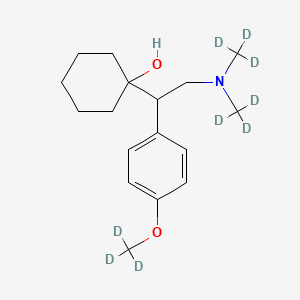

IUPAC Name |

1-[2-[bis(trideuteriomethyl)amino]-1-[4-(trideuteriomethoxy)phenyl]ethyl]cyclohexan-1-ol |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

PNVNVHUZROJLTJ-GQALSZNTSA-N |

SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC([2H])([2H])[2H])C2(CCCCC2)O)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SD-254; D9-venlafaxine; SD254; SD 254; Venlafaxine deuterium-substituted; |

Origin of Product |

United States |

Sd 254: a Case Study in Deuterated Pharmaceutical Design

Nomenclature and Classification of this compound as a Deuterated Entity

This compound is classified as a deuterated organic compound. Its nomenclature reflects the substitution of hydrogen atoms with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, at specific positions within the molecule. The presence of deuterium distinguishes it from its parent compound. This compound is also known by synonyms such as D9-venlafaxine and Venlafaxine deuterium-substituted medkoo.com.

Relationship to Parent Compound: Venlafaxine

This compound is a deuterated analog of venlafaxine medkoo.com. Venlafaxine is a selective serotonin-norepinephrine reuptake inhibitor (SNRI), a class of bicyclic antidepressants guidetopharmacology.orgprobes-drugs.orgnih.gov. It is chemically described as a tertiary amino compound with a cyclohexanol (B46403) and phenylethylamine structure nih.gov. Venlafaxine is subject to significant metabolism in the liver, primarily through O-demethylation catalyzed by CYP2D6 and, to a lesser extent, N-demethylation by CYP3A4 and 2C19 probes-drugs.orgmims.comjuniperpublishers.com. The major active metabolite is O-desmethylvenlafaxine probes-drugs.orgmims.comjuniperpublishers.com.

Rationale for Deuterium Incorporation in this compound

The strategic incorporation of deuterium into a molecule like venlafaxine to create this compound is based on the principles of the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond humanjournals.comgabarx.comportico.orgnih.govacs.org. This increased bond strength can slow down enzymatic reactions where the breaking of a C-H bond is the rate-limiting step, such as those mediated by cytochrome P450 enzymes involved in drug metabolism gabarx.comportico.orgnih.govresearchgate.net.

Hypothetical Advantages of Deuteration for Enhanced Therapeutic Efficacy

Deuteration, by altering the pharmacokinetic profile, holds hypothetical advantages for enhanced therapeutic efficacy. A longer half-life could potentially allow for less frequent dosing, improving patient compliance gabarx.comportico.org. Reduced metabolism might also lead to more stable plasma concentrations, potentially maintaining similar systemic exposure with increased trough levels and decreased peak levels juniperpublishers.comgabarx.com. This could, in turn, result in a lower incidence of side effects and potentially enhanced efficacy, depending on the drug's pharmacokinetic/pharmacodynamic relationship juniperpublishers.comgabarx.com. Furthermore, metabolic shunting, where the proportion of metabolites is altered, could potentially reduce exposure to undesirable or toxic metabolites or increase exposure to desired active metabolites juniperpublishers.comresearchgate.net. This compound was designed with the aim of having fewer side effects and a longer half-life compared to venlafaxine medkoo.com.

Developmental Trajectory of this compound in Pharmaceutical Research

This compound was developed by Auspex Pharmaceuticals, which was later acquired by Teva Pharmaceutical Industries Ltd. ncats.io. The compound was designed as a selectively deuterated analog of venlafaxine juniperpublishers.comgabarx.com.

Auspex Pharmaceuticals issued a press release in October 2008 regarding a Phase I healthy volunteer study of this compound. This study reportedly showed that this compound exhibited a pharmacokinetic profile that appeared superior to that of venlafaxine juniperpublishers.comgabarx.com. Early clinical studies indicated increased exposure of the parent drug (this compound) and reduced exposure of the O-demethyl metabolite, with less variability in the ratio of the O-demethyl metabolite to the parent drug juniperpublishers.com.

This compound entered a Phase I clinical trial for the treatment of neuropathic pain in July 2013, but this trial was halted in January 2015 .

Table: Compound Information

| Compound Name | PubChem CID |

| This compound | 24936229 |

| Venlafaxine | 5656 |

Note: The PubChem CID for this compound refers to the non-hydrochloride form. The hydrochloride form (this compound hydrochloride) has PubChem CID 1062605-66-6 nih.gov.

Table: Hypothetical Pharmacokinetic Alterations with Deuteration

| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale |

| Systemic Clearance | Decreased | Slower metabolism due to stronger C-D bonds humanjournals.comgabarx.comportico.orgnih.govresearchgate.net |

| Biological Half-life | Increased | Reduced clearance leads to longer presence of the drug in the body juniperpublishers.comhumanjournals.comgabarx.comresearchgate.net |

| Peak Plasma Concentration | Potentially Decreased | More stable exposure with potentially lower peaks juniperpublishers.comgabarx.com |

| Trough Plasma Concentration | Potentially Increased | More stable exposure with potentially higher troughs juniperpublishers.comgabarx.com |

| Metabolite Exposure | Altered (often reduced for primary metabolites) | Slower formation of metabolites at deuterated sites juniperpublishers.comresearchgate.net |

| Parent Drug Exposure | Potentially Increased | Reduced metabolism leads to a greater proportion of the parent drug juniperpublishers.com |

Note: This table presents potential or observed effects of deuteration based on general principles and findings related to this compound and other deuterated compounds. Specific outcomes can vary depending on the compound and the sites of deuteration.

Preclinical Pharmacological Investigations of Sd 254

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding a compound's fundamental interactions with biological systems before moving to in vivo models. These investigations for SD-254 have included assessing its stability in hepatic enzyme systems and comparing its in vitro pharmacokinetic properties to those of venlafaxine (B1195380).

Assessment of Metabolic Stability in Hepatic Microsomal Systems

Metabolic stability in hepatic microsomes is a key indicator of how readily a compound is likely to be metabolized by the liver, the primary site of drug metabolism in the body. evotec.com Liver microsomes contain cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a large proportion of marketed drugs. evotec.com

Studies have indicated that this compound exhibits improved metabolic stability compared to venlafaxine. Specifically, this compound was reported to be metabolized approximately half as fast as venlafaxine. nedmdg.org This increased stability is attributed to the deuterium (B1214612) substitutions in the this compound molecule, which can strengthen carbon-deuterium bonds at sites of metabolism, thereby slowing down enzymatic breakdown (kinetic isotope effect). nedmdg.orgjuniperpublishers.comportico.orgjuniperpublishers.com

Interactive Table 1: Comparative In Vitro Metabolic Stability (Qualitative)

| Compound | Metabolic Stability in Hepatic Microsomes | Reference |

| Venlafaxine | Higher rate of metabolism | nedmdg.org |

| This compound | Metabolized approximately half as fast | nedmdg.org |

Comparative In Vitro Pharmacokinetics with Parent Compound

Comparative in vitro pharmacokinetic studies aim to understand how the absorption, distribution, metabolism, and excretion properties of a new compound differ from its parent. For this compound, the primary comparison is with venlafaxine.

The improved metabolic stability of this compound in hepatic microsomes directly contributes to its altered in vitro pharmacokinetic profile compared to venlafaxine. nedmdg.orgjuniperpublishers.comjuniperpublishers.com The slower metabolism suggests a reduced rate of clearance by liver enzymes. This can lead to a longer presence of the intact compound in the system, which is a desirable property for drugs requiring sustained exposure.

In Vivo Preclinical Models and Efficacy Studies

In vivo preclinical studies evaluate the pharmacological effects and pharmacokinetic behavior of a compound within living organisms, providing a more complex picture than in vitro assays.

Exploration in Behavioral and Neurochemical Models (e.g., opioid withdrawal)

While the outline specifically mentions opioid withdrawal as an example of behavioral and neurochemical models, the available information indicates that this compound was being developed for the treatment of neuropathic pain. portico.org Venlafaxine, the parent compound of this compound, is an antidepressant that also has indications for generalized anxiety disorder and other conditions. portico.org Anxiety can be a symptom associated with opioid withdrawal. However, detailed findings or data from preclinical efficacy studies of this compound specifically in behavioral or neurochemical models of opioid withdrawal were not found in the provided search results. Preclinical efficacy is typically evaluated in animal models relevant to the intended therapeutic use. samipubco.com

Pharmacokinetic Profiling in Preclinical Species: Exposure and Half-life Analysis

In vivo pharmacokinetic profiling in preclinical species such as rodents and potentially larger animals is essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living system. mdpi.comresearchgate.netnih.govdovepress.comacs.org Key parameters evaluated include exposure (often measured as area under the curve, AUC) and half-life (t₁/₂). mdpi.comnih.gov

Early clinical studies, referenced in preclinical discussions, indicated that this compound exhibited a pharmacokinetic profile that appeared superior to that of venlafaxine. juniperpublishers.com This superiority included increased exposure of the parent drug (this compound) and reduced exposure of the O-demethyl metabolite of venlafaxine, which is the primary active metabolite. portico.orgjuniperpublishers.com The deuteration in this compound is designed to reduce the rate of O-demethylation, thereby increasing the exposure to the parent compound and potentially reducing variability associated with metabolite formation. nedmdg.orgjuniperpublishers.comportico.orgjuniperpublishers.com Reports suggest that this compound had a longer half-life compared to venlafaxine. medkoo.com Studies on other deuterated analogues have shown improvements in exposure and half-life in rats. juniperpublishers.comjuniperpublishers.com

Interactive Table 2: Comparative In Vivo Pharmacokinetics in Preclinical/Early Clinical Studies (Qualitative)

| Compound | Exposure (AUC) | Half-life (t₁/₂) | O-demethyl Metabolite Exposure | Reference |

| Venlafaxine | Lower | Shorter | Higher | medkoo.comportico.orgjuniperpublishers.com |

| This compound | Increased | Longer | Reduced | medkoo.comnedmdg.orgportico.orgjuniperpublishers.com |

Mechanistic Elucidation of Sd 254 S Pharmacodynamics

Elucidation of Molecular Targets and Binding Affinities

Based on its design as a deuterated venlafaxine (B1195380) analog, SD-254 is expected to exert its primary pharmacological effects through interactions with the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). ncats.iopsychopharmacologyinstitute.com These transporters are key regulators of monoaminergic neurotransmission, responsible for the reuptake of norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov Inhibition of these transporters leads to increased extracellular concentrations of these neurotransmitters, thereby enhancing their signaling. nih.gov

Norepinephrine Transporter (NET) Interactions

Serotonin Transporter (SERT) Interactions

The compound is also identified as a selective serotonin reuptake inhibitor. ncats.iopsychopharmacologyinstitute.com This effect is mediated through its interaction with the SERT, inhibiting the reuptake of serotonin from the synaptic space. As with NET interactions, specific quantitative binding data for this compound at the SERT were not found in the examined sources. However, given that venlafaxine exhibits a preferential affinity for the SERT compared to the NET, it is expected that this compound would similarly show potent inhibition of serotonin reuptake. psychopharmacologyinstitute.comresearchgate.netfrontiersin.orgyoutube.com Venlafaxine's affinity for the human SERT has been reported with Ki values, indicating a stronger interaction compared to the NET. researchgate.net

Comparative Analysis of Pharmacodynamic Profiles with Venlafaxine

This compound is a deuterated analog of venlafaxine, designed with the primary goal of improving pharmacokinetic properties, such as metabolic stability and half-life, through the kinetic isotope effect of deuterium (B1214612). humanjournals.comjuniperpublishers.comoup.combioscientia.degabarx.com While the impact of deuteration is primarily on pharmacokinetics, the pharmacodynamic properties, including the affinity and activity at target receptors and transporters, are generally expected to be very similar to the non-deuterated analog. bioscientia.de

Venlafaxine is a well-characterized SNRI that inhibits both SERT and NET, with a reported preferential affinity for SERT. psychopharmacologyinstitute.comresearchgate.netfrontiersin.orgyoutube.com The degree of NET inhibition by venlafaxine appears to be dose-dependent, becoming more prominent at higher doses. psychopharmacologyinstitute.comfrontiersin.orgyoutube.comnih.govresearchgate.net

Based on the principle that deuteration typically does not significantly alter the interaction with molecular targets due to the similar chemical properties of hydrogen and deuterium, this compound is anticipated to share a comparable pharmacodynamic profile with venlafaxine regarding SERT and NET inhibition. bioscientia.de This would suggest that this compound also acts as an SNRI with a likely similar ratio of SERT to NET potency as venlafaxine.

However, a direct, detailed comparative analysis of the binding affinities (Ki or IC50 values) or functional activity of this compound and venlafaxine at SERT, NET, and various adrenergic receptor subtypes from the same study is not available in the consulted search results. While this compound has been mentioned in the context of having a potentially superior pharmacokinetic profile compared to venlafaxine in early clinical studies, this does not necessarily translate to differences in the fundamental interaction with its molecular targets at the cellular level. juniperpublishers.comnih.gov

The claim of adrenergic receptor antagonism for this compound in some sources represents a potential difference from venlafaxine's known minimal adrenergic activity. However, without specific data on the affinity and functional effects of this compound at adrenergic receptors, a definitive comparison on this aspect of their pharmacodynamics cannot be made based on the currently available information.

Synthetic Methodologies and Deuterium Incorporation

Strategies for Selective Deuteration in Complex Organic Molecules

Selective deuteration in complex organic molecules aims to replace specific hydrogen atoms with deuterium (B1214612) while leaving others untouched. This selectivity is crucial for studying reaction mechanisms, improving metabolic stability, and enabling quantitative analysis using techniques like mass spectrometry.

Common strategies for achieving selective deuteration include:

Hydrogen-Deuterium Exchange (H/D Exchange): This method involves exposing the organic molecule to a deuterium source (such as D₂O, D₂, or deuterated solvents) in the presence of a catalyst (acid, base, or metal catalyst). The exchange can occur at various positions depending on the reaction conditions and the nature of the catalyst, allowing for targeted deuteration at acidic protons, α-carbons to carbonyls, or positions activated by directing groups.

Reductive Deuteration: This strategy typically involves the reduction of a functional group (like an alkene, alkyne, or carbonyl) using a deuterated reducing agent (e.g., D₂, NaBD₄, LiAlD₄). This method is effective for introducing deuterium at specific sites involved in the reduction process.

Synthesis using Deuterated Precursors: A straightforward approach involves synthesizing the target molecule using commercially available or specially prepared starting materials that already contain deuterium at desired positions. This allows for precise control over the location and number of deuterium atoms incorporated.

Electrocatalytic Deuteration: More recent advancements include the use of electrochemistry in combination with catalysts to achieve selective deuteration under milder conditions compared to traditional methods that might require high temperatures or pressures.

The choice of strategy depends on the target molecule's structure, the desired deuteration positions, and the availability of appropriate deuterated reagents and catalysts.

Synthetic Pathways to Deuterated Venlafaxine (B1195380) Analogs (SD-254)

The synthesis of this compound, a deuterated analog of venlafaxine with deuterium atoms on the N-methyl and O-methyl groups, likely involves synthetic routes that allow for the specific incorporation of deuterium at these sites. While a detailed, step-by-step published synthetic scheme specifically for this compound was not found in the immediate search results, the known structure of this compound and general deuteration strategies provide strong indications of the synthetic approaches used.

Given that the deuterium atoms are located on the methyl groups attached to the nitrogen and oxygen atoms of venlafaxine, a probable synthetic strategy involves the use of deuterated methylating agents in the final or late stages of the synthesis. Venlafaxine itself is synthesized through multi-step procedures. The introduction of the methyl groups typically occurs through alkylation reactions. To synthesize this compound (D9-venlafaxine), the corresponding non-deuterated intermediate with exchangeable hydrogens on the nitrogen and oxygen would be reacted with a deuterated methylating agent, such as methyl iodide-d₃ (CD₃I).

A generalized approach could involve synthesizing a precursor molecule resembling venlafaxine but with N-H and O-H functionalities where the methyl groups are eventually attached. Subsequent treatment of this precursor with excess methyl iodide-d₃ under appropriate reaction conditions (e.g., in the presence of a base) would lead to the alkylation of the nitrogen and oxygen atoms with trideuteromethyl groups (CD₃), yielding this compound.

Alternatively, some synthetic strategies for deuterated compounds involve hydrogen-deuterium exchange reactions on the pre-formed molecule or late-stage intermediates. However, achieving high levels of selective deuteration specifically on the methyl groups of venlafaxine via direct H/D exchange might be challenging and could lead to deuteration at other positions as well, depending on the reaction conditions and catalysts used. Therefore, synthesis using deuterated precursors like methyl iodide-d₃ is a more controlled method for achieving the specific D9 labeling pattern of this compound.

The patent literature mentions the possibility of incorporating deuterium at various positions synthetically using appropriate deuterated intermediates and specifically highlights the use of methyl iodide with corresponding deuterium substitutions to introduce deuterium at positions likely corresponding to the methyl groups. This further supports the use of deuterated methyl iodide in the synthesis of this compound.

Isotopic Labeling Techniques for Compound Synthesis

Isotopic labeling techniques are fundamental to the synthesis of compounds like this compound. These techniques involve the deliberate incorporation of isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into specific positions within a molecule.

For the synthesis of deuterated compounds, the primary technique involves using reagents or solvents enriched with deuterium. This can range from simple deuterated solvents (like D₂O or methanol-d₄) used in H/D exchange reactions to complex deuterated building blocks or reagents (like methyl iodide-d₃) used in multi-step synthesis.

Key aspects of isotopic labeling techniques in synthesis include:

Choice of Isotope Source: Selecting the appropriate deuterated reagent or solvent is critical to ensure that deuterium is incorporated at the desired positions and with high isotopic purity.

Reaction Conditions: Optimizing reaction conditions (temperature, pressure, catalyst, solvent) is essential to control the regioselectivity and level of deuterium incorporation, especially in H/D exchange reactions.

Minimizing Isotopic Scrambling: Steps must be taken during the synthesis to prevent the unintended exchange of incorporated deuterium with hydrogen atoms from solvents or reagents, which would reduce isotopic purity.

Isotopic labeling is not only a synthetic challenge but also an integral part of utilizing labeled compounds in research, particularly in mass spectrometry-based studies where the mass difference introduced by the isotopes is used for detection and quantification.

Purification and Characterization of Deuterated Compounds

Purification methods commonly employed for organic compounds, such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC), are also applicable to deuterated analogs. The choice of purification method depends on the scale of the synthesis and the physical properties of the compound and impurities.

Characterization of deuterated compounds relies heavily on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the positions where hydrogen atoms have been replaced by deuterium, as the signals for the deuterated positions are significantly reduced or absent. ²H NMR can directly detect the deuterium atoms and confirm their location. ¹³C NMR can also provide information, as deuterium substitution can affect the chemical shifts of adjacent carbon atoms.

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the molecular weight and isotopic composition of the deuterated compound. High-resolution mass spectrometry (HRMS) can accurately measure the mass-to-charge ratio of the molecule and its isotopologues (molecules with different numbers of isotopes), allowing for the calculation of isotopic purity and the verification of the number of deuterium atoms incorporated.

Infrared (IR) Spectroscopy: IR spectroscopy can sometimes provide evidence of deuterium incorporation, as C-D vibrational stretching frequencies are lower than C-H frequencies.

Chromatographic Methods (HPLC, GC): In addition to their use in purification, chromatographic techniques coupled with detectors (like UV or MS) are used to assess the chemical purity of the synthesized compound and to separate and analyze different isotopologues if necessary.

A Certificate of Analysis is typically provided for synthesized deuterated compounds, detailing the results of these characterization methods to confirm the compound's identity, purity, and isotopic enrichment.

Metabolic Pathways and Isotope Effects

Primary Metabolic Pathways of Venlafaxine (B1195380) and its Deuterated Analogues

Venlafaxine undergoes extensive hepatic metabolism drugbank.com. The two primary metabolic pathways are O-demethylation and N-demethylation juniperpublishers.comsmpdb.caresearchgate.netpharmgkb.org.

The major metabolic pathway for venlafaxine is O-demethylation, which results in the formation of O-desmethylvenlafaxine (ODV), also known as desvenlafaxine (B1082) drugbank.compharmgkb.orgnih.gov. ODV is an active metabolite with pharmacological activity similar to that of the parent drug drugbank.comnih.gov. This metabolic step is primarily catalyzed by the enzyme CYP2D6 pharmgkb.orgnih.govmdpi.com.

N-demethylation represents a secondary metabolic pathway for venlafaxine, leading to the formation of N-desmethylvenlafaxine (NDV) smpdb.capharmgkb.org. NDV is generally considered a minor metabolite with weaker pharmacological activity compared to venlafaxine and ODV pharmgkb.org. This pathway is catalyzed by several CYP enzymes, including CYP3A4 and CYP2C19 smpdb.capharmgkb.org. Further metabolism of both ODV and NDV can occur, leading to the formation of N,O-didesmethylvenlafaxine (NODV), a minor metabolite with no known pharmacological effect, which can be further metabolized or excreted smpdb.capharmgkb.org.

O-Demethylation Pathway Analysis

Role of Cytochrome P450 Enzymes (CYP2D6, CYP2C19) in SD-254 Metabolism

The metabolism of venlafaxine and its deuterated analogues, including this compound, is significantly influenced by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19 juniperpublishers.comnih.gov. CYP2D6 is the primary enzyme responsible for the major O-demethylation pathway of venlafaxine pharmgkb.orgnih.govmdpi.com. CYP2C19, along with CYP3A4 and CYP2C9, contributes to the N-demethylation pathway smpdb.capharmgkb.org. Additionally, CYP2C19 has been implicated in the formation of ODV in human liver microsomes, suggesting a role in the O-demethylation pathway as well pharmgkb.org. The polymorphic nature of CYP2D6 and CYP2C19 can lead to significant inter-individual variability in venlafaxine metabolism and exposure nih.govnih.gov.

Deuterium (B1214612) Isotope Effects on Enzyme-Mediated Biotransformations

The substitution of hydrogen atoms with deuterium in a molecule like venlafaxine can lead to a kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly by metabolic enzymes compared to a carbon-hydrogen bond juniperpublishers.comadvancedsciencenews.comuni-bonn.depatsnap.comgoogle.comresearchgate.net. This effect can influence the rate of enzyme-mediated biotransformations.

Deuterium incorporation can reduce the rate of systemic clearance of a drug juniperpublishers.comresearchgate.netgabarx.com. Systemic clearance is a primary pharmacokinetic parameter that defines the volume of plasma or blood cleared of the drug per unit time nih.gov. A reduced clearance can lead to a longer biological half-life and increased systemic exposure of the parent drug juniperpublishers.comresearchgate.netgabarx.com. Early clinical studies with this compound reportedly exhibited a pharmacokinetic profile that appeared superior to venlafaxine, with increased exposure of the parent drug juniperpublishers.com.

Deuteration can also result in changes in the ratio of parent drug to metabolites and alter the amounts of metabolites formed, a phenomenon sometimes referred to as metabolic shunting juniperpublishers.comresearchgate.net. By slowing down specific metabolic pathways, deuterium substitution can lead to altered levels of metabolites compared to the non-deuterated compound juniperpublishers.com. Early clinical studies of this compound indicated reduced exposure of the O-demethyl metabolite (ODV) with less variability in the ratio of the O-demethyl metabolite to the parent drug juniperpublishers.com. The metabolites formed from deuterated molecules are typically identical to those from the non-deuterated analogues, except for the presence of deuterium juniperpublishers.com.

Summary of Deuterium Isotope Effects on this compound Metabolism (Based on Venlafaxine Deuteration Studies)

| Parameter | Effect of Deuteration (on pathways involving deuterated sites) | Potential Impact on this compound PK Profile (Based on early findings) | Reference |

| Rate of Enzymatic Cleavage | Decreased due to Kinetic Isotope Effect | Slower metabolism | juniperpublishers.comadvancedsciencenews.comuni-bonn.deresearchgate.net |

| Systemic Clearance | Reduced | Increased half-life, Increased parent drug exposure | juniperpublishers.comresearchgate.netgabarx.com |

| Metabolite Formation | Altered rates, potential for metabolic shunting | Reduced exposure of O-demethyl metabolite, less variability in metabolite:parent ratio | juniperpublishers.comresearchgate.net |

Note: This table summarizes the general principles of deuterium isotope effects on drug metabolism and their observed or potential impact on this compound based on available information regarding deuterated venlafaxine analogues.

Advanced Research Methodologies Applied to Sd 254 Studies

In Silico Modeling and Computational Chemistry for Deuterated Systems

In silico modeling and computational chemistry techniques are increasingly integrated into drug discovery and development pipelines. acs.orgmdpi.com These methods allow for the prediction of various molecular and biological properties based on the chemical structure, offering cost-effective and rapid initial assessments. mdpi.com For deuterated systems, computational approaches can help understand the subtle changes introduced by isotopic substitution.

Prediction of Metabolic Fate and Isotope Effects

Predicting the metabolic fate of drug candidates is a critical step in preclinical development. mdpi.com In silico tools can estimate how a compound will be metabolized by enzymes, particularly cytochrome P450 (CYP) enzymes, which are often involved in the metabolism of drugs. portico.orgbioscientia.dersc.org For deuterated drugs, computational chemistry can be used to predict the impact of the kinetic isotope effect on the rate of metabolic reactions. portico.orgrsc.org The C-D bond is stronger than the C-H bond, requiring more energy to break, which can slow down the metabolic cleavage at deuterated positions. portico.orgbioscientia.de This can lead to reduced systemic clearance and an increased half-life of the parent drug. gabarx.comjuniperpublishers.combioscientia.de Computational models can simulate these effects and predict how deuteration might alter the metabolic profile compared to the non-deuterated analog. portico.org

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor), such as a protein. nih.govmdpi.comresearchgate.net This method helps to understand the potential interactions between a drug candidate and its biological target at the molecular level. nih.govmdpi.com For SD-254, molecular docking studies can provide insights into how the deuterated compound interacts with the receptors involved in its therapeutic activity. While deuteration primarily affects metabolic stability through bond strength, it generally retains the biochemical potency and selectivity of the non-deuterated parent compound. gabarx.com Molecular docking can help confirm that the deuteration does not significantly alter the binding mode or affinity to the target receptor compared to venlafaxine (B1195380). nih.govmdpi.com This is crucial for ensuring that the therapeutic effect is maintained.

Advanced Spectroscopic Techniques for Isotopic Analysis

Advanced spectroscopic techniques are essential for confirming the successful incorporation of deuterium (B1214612) into the drug molecule and for studying its behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), are powerful tools for isotopic analysis. rsc.orgresearchgate.net NMR can confirm the position and extent of deuteration in the synthesized compound. MS techniques, particularly high-resolution MS, can verify the molecular weight of the deuterated species and assess isotopic purity. GC-IRMS can be used to measure subtle variations in isotope ratios, which can provide information about metabolic pathways and the presence of kinetic isotope effects in biological systems. rsc.org These techniques provide the analytical foundation for characterizing deuterated compounds and studying their fate in biological matrices.

Pharmacokinetic Modeling and Simulation for Deuterated Drugs

Pharmacokinetic (PK) modeling and simulation are computational approaches used to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug over time in biological systems. nih.gov For deuterated drugs, PK modeling is particularly valuable for evaluating how the altered metabolic stability, often resulting from the kinetic isotope effect, translates into changes in drug exposure and half-life in vivo. gabarx.comjuniperpublishers.combioscientia.de By fitting experimental PK data from preclinical studies (e.g., plasma concentration-time profiles) to mathematical models, researchers can estimate PK parameters such as clearance, volume of distribution, and half-life. nih.gov Simulation based on these models can then be used to predict human PK behavior and inform dose selection and study design for clinical trials. nih.gov Studies on this compound have utilized PK modeling to demonstrate a pharmacokinetic profile that appeared superior to that of venlafaxine, with increased exposure of the parent drug and reduced exposure of a major metabolite. gabarx.comjuniperpublishers.com

Biomarker Discovery and Validation in Preclinical Research

Biomarkers are measurable indicators of a biological state or process. crownbio.comchdifoundation.org In preclinical research, biomarker discovery and validation are important for understanding the pharmacodynamic effects of a drug, monitoring disease progression, and identifying potential predictors of response. crownbio.comchdifoundation.org For deuterated drugs like this compound, preclinical studies may involve identifying biomarkers that reflect the drug's mechanism of action or the impact of its altered PK profile. For example, if the deuteration leads to reduced formation of a specific metabolite, measuring the levels of this metabolite could serve as a biomarker of the altered metabolic fate. juniperpublishers.com While the search results did not provide specific details on biomarker discovery for this compound, the general principles of preclinical biomarker research involve using various analytical techniques, including 'omics' technologies and immunoassays, to identify and validate measurable indicators in relevant biological matrices (e.g., plasma, tissue) that correlate with drug exposure, activity, or effect. crownbio.comnih.govresearchgate.net

Future Research Directions and Translational Perspectives

Expanding the Scope of Deuteration in Drug Design

Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), is a medicinal chemistry tool that can subtly, yet powerfully, affect the biological fate of drugs. gabarx.com This is primarily due to the kinetic isotope effect, where stronger carbon-deuterium bonds are more difficult to break than carbon-hydrogen bonds, potentially slowing the rate of bond cleavage during metabolism. gabarx.com While deuterated compounds have a history of use as metabolic and pharmacokinetic probes, their study as potential new drugs is less extensive. gabarx.com

Future research could focus on systematically exploring the effects of selective deuteration on a wider range of drug classes beyond monoamine reuptake inhibitors. Identifying metabolically labile sites in various drug structures and strategically incorporating deuterium could lead to the development of new drug candidates with improved pharmacokinetic profiles, such as reduced systemic clearance, increased half-life, decreased pre-systemic metabolism, and altered exposure to metabolites. gabarx.comgoogle.com This approach could be particularly valuable for compounds with known efficacy but suboptimal pharmacokinetic properties or undesirable metabolic pathways.

Investigating Novel Therapeutic Applications for Deuterated Monoamine Reuptake Inhibitors

SD-254 is a deuterated analog of venlafaxine (B1195380), a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression. gabarx.comhumanjournals.comjuniperpublishers.compatsnap.com Monoamine reuptake inhibitors, which increase levels of monoamines like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the synaptic cleft, represent potential therapeutic agents for various neurological and psychiatric conditions. nih.gov While this compound was being developed for depression, the potential for deuterated monoamine reuptake inhibitors to address other conditions warrants further investigation. biospace.com

Future research could explore the therapeutic potential of this compound and other deuterated monoamine reuptake inhibitors in conditions where modulating monoamine levels is beneficial. This could include anxiety disorders, pain management, attention deficit hyperactivity disorder (ADHD), and potentially neurodegenerative diseases like Parkinson's disease, where monoaminergic systems are affected. nih.govwikipedia.org Studies could focus on how the altered pharmacokinetic profile of deuterated analogs translates into different efficacy, tolerability, or duration of action in these novel applications compared to their non-deuterated counterparts.

Methodological Advancements in Deuterated Compound Synthesis and Analysis

The synthesis of deuterated compounds, particularly with site-specific incorporation of deuterium, requires specialized methodologies. While stable isotope labeled compounds, including deuterated ones, are used in research, advancements in efficient and cost-effective synthesis methods are crucial for their broader application in drug development.

Future research should focus on developing novel and scalable synthetic routes for selectively deuterated drug candidates. This includes exploring new catalytic methods, optimized reaction conditions, and efficient separation techniques to achieve high isotopic purity and yield. Furthermore, advancements in analytical techniques are needed for the characterization and quantification of deuterated compounds and their metabolites in biological matrices. This includes refining mass spectrometry-based methods and developing new spectroscopic techniques capable of distinguishing between deuterated and non-deuterated species. Such methodological advancements would facilitate the discovery, development, and clinical evaluation of deuterated drugs like this compound.

Addressing Research Gaps in this compound Pharmacology and Metabolism

Despite early promising results regarding this compound's pharmacokinetic profile compared to venlafaxine, there remain research gaps in fully understanding its pharmacology and metabolism. gabarx.comjuniperpublishers.com A comprehensive understanding of how the specific deuteration in this compound influences its interaction with drug targets, its metabolic pathways, and the formation and activity of its metabolites is essential for its successful development and potential translation to wider clinical use.

Future research should aim to comprehensively characterize the in vitro and in vivo pharmacology of this compound, including its binding affinity and functional activity at monoamine transporters and other potential targets. Detailed metabolic studies are needed to identify all metabolic pathways, the enzymes involved, and the pharmacokinetic properties of any active or inactive metabolites. nih.govresearchgate.net Research should also investigate potential drug-drug interactions involving this compound, particularly with other medications metabolized by the same enzyme systems. Addressing these research gaps through rigorous preclinical and clinical studies will provide a more complete picture of this compound's pharmacological profile and inform its optimal therapeutic application. liverpool.ac.uk

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing SD-254?

this compound, a deuterated analog of venlafaxine, requires precise synthesis protocols. Key steps include deuteration at specific carbon positions (e.g., methyl groups) using deuterated reagents like D2O or deuterium gas under controlled catalysis. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) for molecular weight validation. Purity assessment via high-performance liquid chromatography (HPLC) is critical, with thresholds ≥95% for pharmacological studies. Experimental protocols should align with reproducibility standards, including detailed reaction conditions and spectral data .

Q. How does deuterium substitution in this compound influence its metabolic stability compared to non-deuterated analogs?

Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated metabolism by strengthening C-D bonds, reducing first-pass metabolism. Methodologically, in vitro assays (e.g., human liver microsomes) and in vivo pharmacokinetic studies in rodent models are used to compare metabolic half-lives (t½). Researchers must standardize enzyme activity controls and use isotopically labeled internal standards in LC-MS/MS analyses to minimize variability .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard. For small sample sizes, Bayesian hierarchical models improve robustness. Ensure normality tests (Shapiro-Wilk) and corrections for multiple comparisons (Bonferroni). Data should include confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can experimental designs mitigate confounding factors in this compound’s toxicity profiling?

Use factorial designs to isolate variables (e.g., dose, administration route, species-specific metabolism). For hepatotoxicity studies, include histopathological scoring blinded to treatment groups and paired with serum biomarkers (ALT, AST). Counteract batch effects in multi-center studies via randomized block designs .

Q. What strategies resolve contradictions in this compound’s efficacy data across different neuronal models?

Cross-validate findings using orthogonal assays (e.g., electrophysiology vs. calcium imaging). For in vitro-in vivo discrepancies, apply physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability differences. Meta-analyses of published datasets with heterogeneity tests (I² statistic) can identify bias sources .

Q. How should researchers optimize deuterium placement in this compound to balance metabolic stability and target engagement?

Computational tools (e.g., density functional theory (DFT) for bond dissociation energies) guide deuteration sites. Validate with isotopic tracer studies and binding assays (e.g., radioligand displacement for serotonin-norepinephrine reuptake inhibition). Prioritize positions with high metabolic turnover in parent compounds .

Q. What ethical and methodological considerations apply to human trials involving this compound?

Protocols must address deuterium’s long-term biological impacts, including potential isotopic toxicity. Use stratified randomization for demographic variables and pre-register trials (ClinicalTrials.gov ) to avoid outcome reporting bias. Include Data Safety Monitoring Boards (DSMBs) for interim analyses .

Methodological Resources

- Data Analysis : Utilize R or Python for mixed-effects modeling (lme4, statsmodels) and visualization (ggplot2, Matplotlib) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectra, code, and datasets in repositories like Zenodo .

- Conflict Resolution : Apply triangulation (method, data, investigator) to validate anomalous results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.